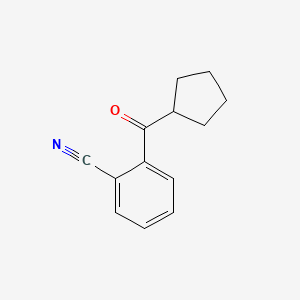

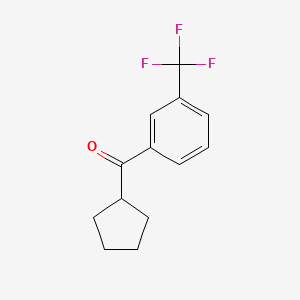

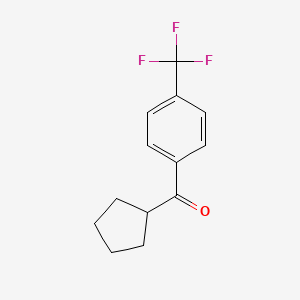

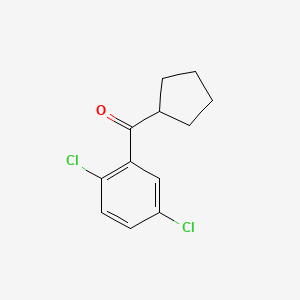

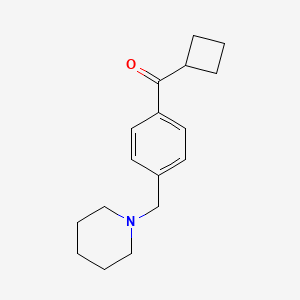

Cyclobutyl 4-(piperidinomethyl)phenyl ketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of substituted 2-phenyl-4-piperidinones, which are structurally related to Cyclobutyl 4-(piperidinomethyl)phenyl ketone, has been achieved through the reaction of styryl β-dimethylaminoethyl ketone hydrochlorides with aqueous solutions of ammonia or alkylamines. This process is noteworthy for its ability to produce pure stereoisomers of 4-piperidones, characterized by an equatorial disposition of all substituents in the piperidine ring. The reaction conditions, particularly the temperature, are adjusted based on the number and position of methyl substituents in the starting ketones, indicating a sensitive dependence on steric factors .

Molecular Structure Analysis

The molecular structure of the synthesized piperidinones has been elucidated using 1H and 13C NMR spectroscopy. These techniques have confirmed the formation of stereoisomers with specific spatial arrangements. The equatorial orientation of substituents in the piperidine ring is a significant structural feature that could influence the chemical behavior and biological activity of these compounds .

Chemical Reactions Analysis

In a related study, the [3+2] cycloaddition reaction involving L-phenylalanine and β,γ-unsaturated keto esters has been explored. This reaction proceeds with a notable regioselectivity and yield, underlining the potential for constructing piperidine derivatives through cycloaddition processes. The synthesis of eight piperidine derivatives has been reported, and their structures were confirmed by 1H NMR and HRMS, demonstrating the versatility of cycloaddition in generating diverse piperidine frameworks .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of Cyclobutyl 4-(piperidinomethyl)phenyl ketone are not detailed in the provided papers, the general properties of piperidine derivatives can be inferred. The stereochemistry of the piperidine ring, as well as the nature of the substituents, can significantly affect the compound's boiling point, solubility, and reactivity. The presence of a ketone group and a phenyl ring likely contributes to the compound's ability to engage in various chemical reactions, such as nucleophilic addition or condensation, and may also affect its pharmacokinetic properties if relevant to drug design .

科学研究应用

Synthetic Utility in Organic Chemistry : Cyclobutyl compounds, including derivatives like cyclobutyl phenyl sulfoxide, have been utilized in the synthesis of complex organic molecules. For instance, cyclobutyl phenyl sulfoxide has been employed for the spiroannelation of cyclopentanone, highlighting its role in constructing spirocyclic compounds (Fitjer, Schlotmann, & Noltemeyer, 1995). This indicates that cyclobutyl 4-(piperidinomethyl)phenyl ketone could be explored for similar synthetic applications in organic chemistry.

Stabilization of Adjacent Carbanion Centers : The interaction of cyclobutyl groups with adjacent carbanion centers has been investigated to understand the stabilizing effects. Although no significant stabilization was observed with certain cyclobutylcarbinyl phenyl ketones, this area of research can provide insights into the reactivity and stability of cyclobutyl-containing compounds (Güven & Peynircioǧlu, 2002). Such studies are crucial for designing new reactions and understanding mechanistic pathways in organic synthesis.

Catalytic Applications in Organic Synthesis : Research on the catalytic applications of cyclobutyl-containing compounds, such as the gold-catalyzed cycloisomerization of 1,7-enyne esters to tetrahydropyridin-4-yl ketones, demonstrates the utility of cyclobutyl groups in facilitating complex transformations (Rao et al., 2013). This suggests potential catalytic roles for cyclobutyl 4-(piperidinomethyl)phenyl ketone in similar chemical reactions.

属性

IUPAC Name |

cyclobutyl-[4-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(15-5-4-6-15)16-9-7-14(8-10-16)13-18-11-2-1-3-12-18/h7-10,15H,1-6,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDFANUWRYHSCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642720 |

Source

|

| Record name | Cyclobutyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 4-(piperidinomethyl)phenyl ketone | |

CAS RN |

898775-73-0 |

Source

|

| Record name | Cyclobutyl[4-(1-piperidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。